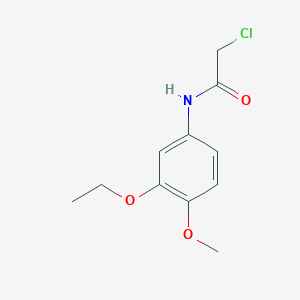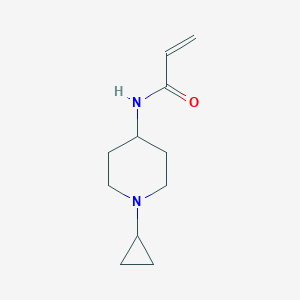
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Clomeprol, and it is a member of the acetamide family of compounds. Clomeprol is a white to off-white crystalline powder with the molecular formula C11H14ClNO3.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the biosynthesis of tryptophan, which is an essential amino acid for the growth and development of plants and some microorganisms. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the target organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of Clomeprol are not well-documented. However, it is known to have a low toxicity profile and is considered to be relatively safe for use in laboratory experiments. It is also believed to have a short half-life and is rapidly metabolized and excreted from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide in laboratory experiments is its low toxicity profile. This makes it a safe and reliable compound to use in various scientific research applications. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers working on a tight budget.
However, one of the limitations of using Clomeprol in laboratory experiments is its limited solubility in water. This can make it difficult to work with and may require the use of organic solvents, which can be hazardous and require special handling procedures.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide. One area of interest is its potential use as a herbicide. Further research is needed to determine the efficacy of this compound in controlling the growth of various weeds and to optimize its application in crops.
Another potential area of research is its use as a cancer treatment. While preliminary studies have shown promising results, further research is needed to fully understand the mechanism of action and to optimize its use in cancer therapy.
Conclusion
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its low toxicity profile, simple synthesis method, and low cost make it an attractive option for researchers working on a tight budget. While further research is needed to fully understand its mechanism of action and potential applications, Clomeprol has the potential to be a valuable tool in the field of scientific research.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide involves the reaction of 3-ethoxy-4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate. The yield of this reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide has a wide range of potential scientific research applications. One of the most significant applications of this compound is its use as a herbicide. Clomeprol has been shown to be effective in controlling the growth of various weeds in crops such as wheat, barley, and rice. It works by inhibiting the biosynthesis of the amino acid tryptophan, which is essential for plant growth.
Another potential application of Clomeprol is in the treatment of cancer. Recent studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It works by inducing apoptosis, which is a form of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Propiedades
IUPAC Name |
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-3-16-10-6-8(13-11(14)7-12)4-5-9(10)15-2/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOTYZGTCWYRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B7557841.png)
![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)

![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)

![N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557864.png)
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)

![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)

![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)